![molecular formula C16H13F3N4O5 B2430238 2-(4-Nitrophenoxy)-N-({[3-(Trifluormethyl)phenyl]carbamoyl}amino)acetamid CAS No. 905371-34-8](/img/structure/B2430238.png)
2-(4-Nitrophenoxy)-N-({[3-(Trifluormethyl)phenyl]carbamoyl}amino)acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-nitrophenoxy)-N-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a nitrophenoxy group, a trifluoromethylphenyl group, and a hydrazinecarboxamide moiety, making it a molecule of interest for its unique chemical properties and potential biological activities.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenoxy)-N-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Nitration of Phenol: The initial step involves the nitration of phenol to produce 4-nitrophenol.
Etherification: 4-nitrophenol is then etherified with chloroacetic acid to form 2-(4-nitrophenoxy)acetic acid.
Acylation: The acetic acid derivative undergoes acylation with 3-(trifluoromethyl)aniline to form the intermediate 2-[2-(4-nitrophenoxy)acetyl]-N-[3-(trifluoromethyl)phenyl]acetamide.
Hydrazinolysis: Finally, the acetamide is treated with hydrazine hydrate to yield the target compound, 2-(4-nitrophenoxy)-N-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)acetamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-nitrophenoxy)-N-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The hydrazinecarboxamide moiety can participate in nucleophilic substitution reactions.
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: 2-[2-(4-aminophenoxy)acetyl]-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding oxides or hydroxylated products.
Wirkmechanismus
The mechanism of action of 2-(4-nitrophenoxy)-N-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)acetamide involves its interaction with specific molecular targets. The nitrophenoxy and trifluoromethylphenyl groups may facilitate binding to enzymes or receptors, while the hydrazinecarboxamide moiety could participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Dichlorobenzophenone: Shares structural similarities with the phenyl groups.
4-Chloromethcathinone: Contains a trifluoromethyl group similar to the trifluoromethylphenyl moiety.
Cresol: Contains a phenolic structure similar to the nitrophenoxy group.
Uniqueness
2-(4-nitrophenoxy)-N-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)acetamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both nitrophenoxy and trifluoromethylphenyl groups, along with the hydrazinecarboxamide moiety, makes it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
1-[[2-(4-nitrophenoxy)acetyl]amino]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4O5/c17-16(18,19)10-2-1-3-11(8-10)20-15(25)22-21-14(24)9-28-13-6-4-12(5-7-13)23(26)27/h1-8H,9H2,(H,21,24)(H2,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPSFMIFANAOLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NNC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
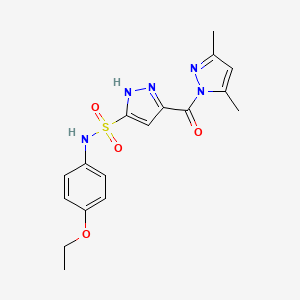
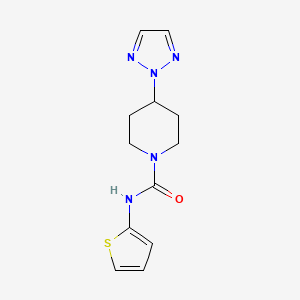
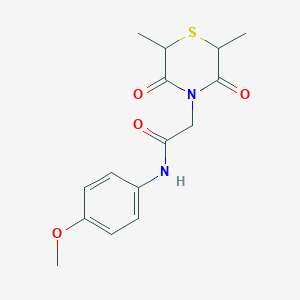
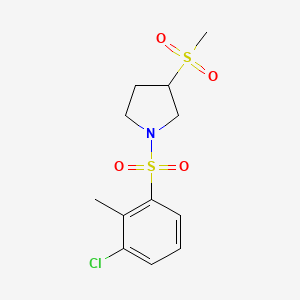
![1-((3,4-Dimethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2430164.png)
![spiro[3.5]nonan-5-one](/img/structure/B2430165.png)
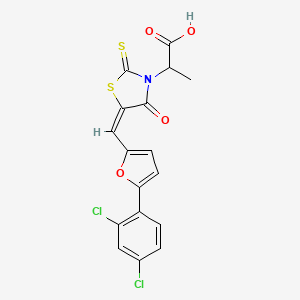
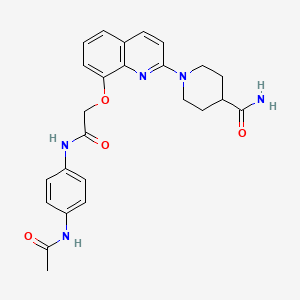
![N-(3,4-dimethylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2430171.png)
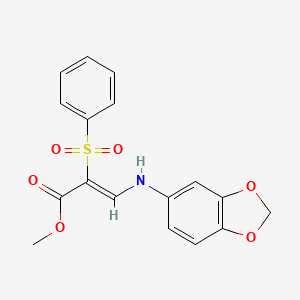
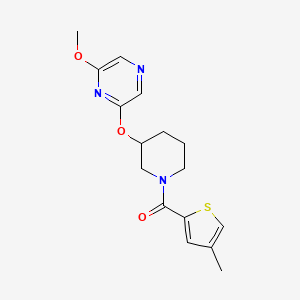
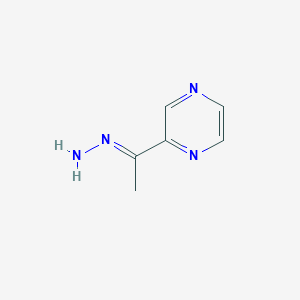

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethylbenzamide](/img/structure/B2430178.png)
